Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate
Description
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate (molecular formula: C₁₀H₁₄O₄; molecular weight: 198.22 g/mol) is a synthetic dioxolane derivative characterized by a 3-butynyl substituent and a methyl ester group . This compound is structurally notable for its acetylene (C≡C) moiety, which confers reactivity for click chemistry or further functionalization.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C10H14O4/c1-3-4-5-10(8-9(11)12-2)13-6-7-14-10/h1H,4-8H2,2H3 |
InChI Key |
AVFNTCHYWHYUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate typically involves the reaction of a dioxolane derivative with a butynyl halide under basic conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a butynyl halide in an SN2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, or other biomolecules, leading to the formation of desired products or effects.
Comparison with Similar Compounds
Molecular Structure and Physical Properties
The following table summarizes key structural and physical differences between Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate and its analogs:
Key Observations :
- Substituent Effects : The 3-butynyl group in the target compound introduces an alkyne functional group, enhancing reactivity for cross-coupling reactions compared to methyl or bromomethyl analogs .
- Ester Group Variation : Ethyl esters (e.g., Ethyl 2-methyl-1,3-dioxolane-2-acetate) are more lipophilic than methyl esters, influencing their use in fragrances .
Biological Activity
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is a compound that has garnered attention in recent years for its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of 1,3-dioxolanes, which are characterized by a dioxolane ring structure. The presence of the butynyl group enhances its reactivity and biological potential. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds containing the 1,3-dioxolane structure. For instance, a series of synthesized 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these activities were reported between 625–1250 µg/mL for various derivatives .
The mechanisms by which this compound exerts its biological effects are multifaceted. It can act as both a nucleophile and electrophile in biochemical reactions, interacting with enzymes and other biomolecules. This interaction can lead to the inhibition of microbial growth by disrupting essential cellular processes or structures .
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of 1,3-dioxolanes for their biological activities. Below is a summary of key findings:
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis. Its ability to form complex molecules through click chemistry and other coupling reactions makes it a crucial component in the development of new pharmaceuticals and specialty chemicals. Additionally, its role as a probe in biochemical studies allows researchers to explore various biological pathways and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
